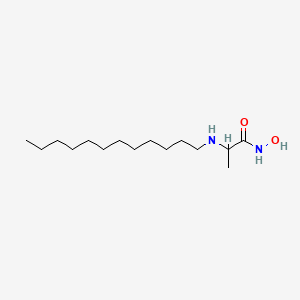
N~2~-Dodecyl-N-hydroxyalaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-Dodecyl-N-hydroxyalaninamide is a compound of interest in various scientific fields due to its unique chemical structure and properties. It is characterized by the presence of a dodecyl chain and a hydroxyalaninamide group, which contribute to its functionality in different applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-Dodecyl-N-hydroxyalaninamide typically involves the reaction of dodecylamine with alanine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under mild conditions to yield the desired product.
Industrial Production Methods: Industrial production of N2-Dodecyl-N-hydroxyalaninamide may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: N2-Dodecyl-N-hydroxyalaninamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The dodecyl chain can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Substitution: Halogenating agents like thionyl chloride (SOCl~2~) or phosphorus tribromide (PBr~3~).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N~2~-Dodecyl-N-hydroxyalaninamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the preparation of emulsions and micelles.
Biology: Employed in the study of cell membrane interactions and protein-lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying properties.
Mechanism of Action
The mechanism of action of N2-Dodecyl-N-hydroxyalaninamide involves its interaction with lipid bilayers and proteins. The dodecyl chain inserts into lipid membranes, altering their fluidity and permeability. The hydroxyalaninamide group can form hydrogen bonds with proteins, affecting their structure and function. These interactions are crucial in its applications in drug delivery and membrane studies.
Comparison with Similar Compounds
N~2~-Dodecyl-N,N-dimethylacetamidine: Similar in structure but with a dimethylacetamidine group instead of hydroxyalaninamide.
N-Hydroxysuccinimide: Used in bioconjugation and has similar reactive properties.
Uniqueness: N2-Dodecyl-N-hydroxyalaninamide is unique due to its combination of a long hydrophobic dodecyl chain and a hydrophilic hydroxyalaninamide group. This dual nature makes it highly effective in applications requiring amphiphilic properties, such as emulsification and membrane interaction studies.
Properties
CAS No. |
112409-61-7 |
|---|---|
Molecular Formula |
C15H32N2O2 |
Molecular Weight |
272.43 g/mol |
IUPAC Name |
2-(dodecylamino)-N-hydroxypropanamide |
InChI |
InChI=1S/C15H32N2O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15(18)17-19/h14,16,19H,3-13H2,1-2H3,(H,17,18) |
InChI Key |
QQZQMVZCCJNTNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(C)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


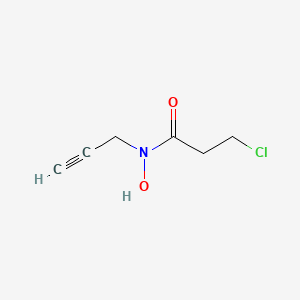
![2,6-Bis[(2-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one](/img/structure/B14314150.png)
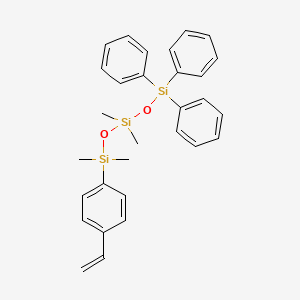

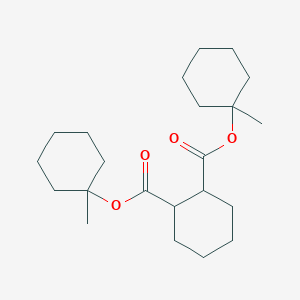
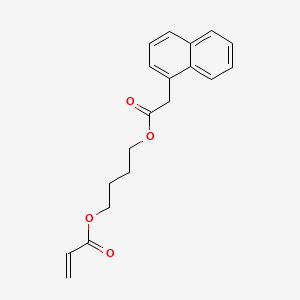
![2a,8b-Dihydrocyclobuta[a]naphthalene-6-carbonitrile](/img/structure/B14314181.png)
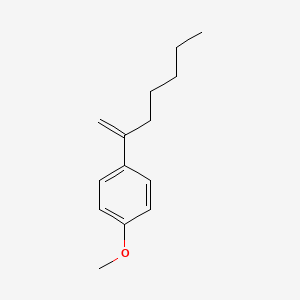
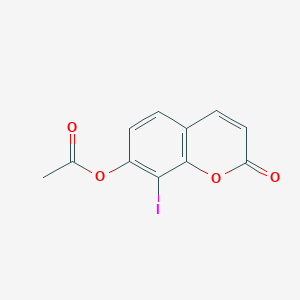

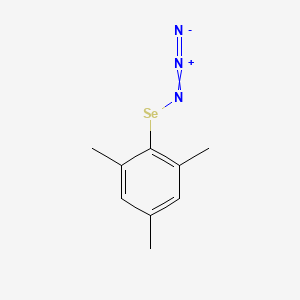

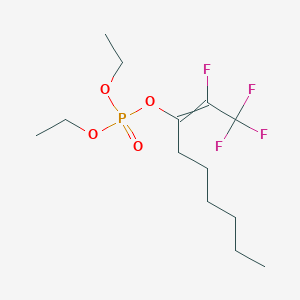
![4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl)methyl]benzaldehyde](/img/structure/B14314222.png)
